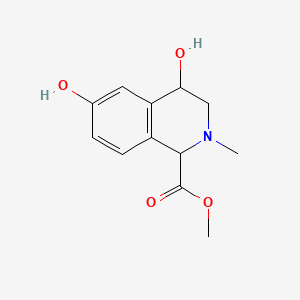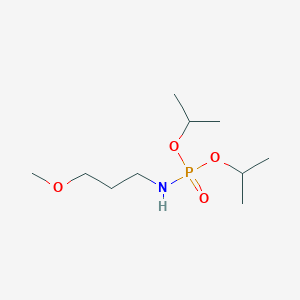
Dipropan-2-yl(3-methoxypropyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diisopropyl phosphoramidate with 3-methoxypropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
Dipropan-2-yl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .
科学研究应用
Dipropan-2-yl(3-methoxypropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
作用机制
The mechanism of action of dipropan-2-yl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active phosphoric acid derivatives, which can then participate in various biochemical pathways. These pathways may include enzyme inhibition or activation, depending on the specific target and context .
相似化合物的比较
Similar Compounds
- Diisopropyl phosphoramidate
- 3-Methoxypropyl phosphoramidate
- Phosphoramidate derivatives with different alkyl or aryl groups
Uniqueness
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is unique due to its specific combination of isopropyl and methoxypropyl groups attached to the phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphoramidate derivatives may not be as effective .
属性
CAS 编号 |
35812-32-9 |
|---|---|
分子式 |
C10H24NO4P |
分子量 |
253.28 g/mol |
IUPAC 名称 |
N-di(propan-2-yloxy)phosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H24NO4P/c1-9(2)14-16(12,15-10(3)4)11-7-6-8-13-5/h9-10H,6-8H2,1-5H3,(H,11,12) |
InChI 键 |
QMGZRPWKWBQJMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP(=O)(NCCCOC)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





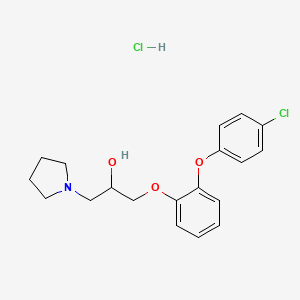
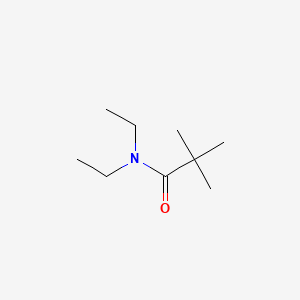

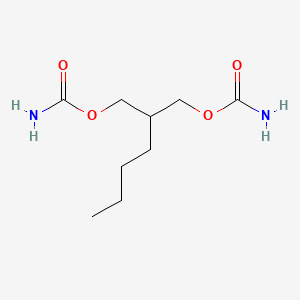
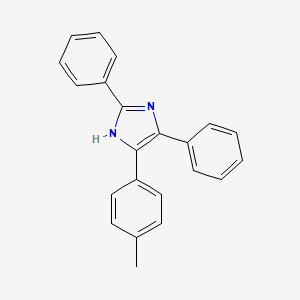
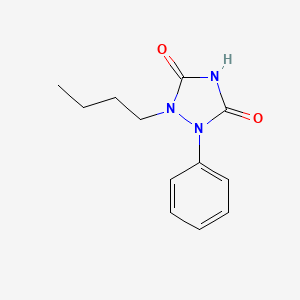

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
